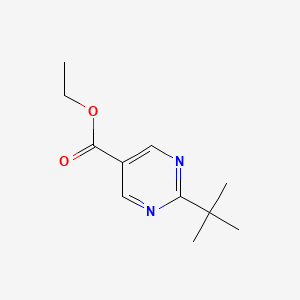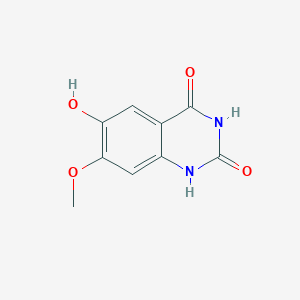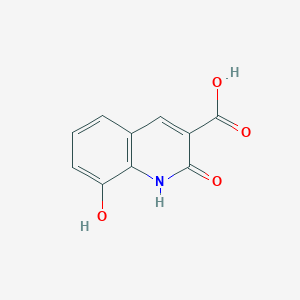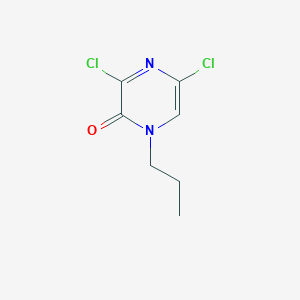
3,5-Dichloro-1-propylpyrazin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichloro-1-propylpyrazin-2(1H)-one: is a chemical compound belonging to the pyrazinone family It is characterized by the presence of two chlorine atoms at the 3rd and 5th positions, a propyl group at the 1st position, and a pyrazinone core
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 3,5-Dichlor-1-propylpyrazin-2(1H)-on beinhaltet typischerweise die Chlorierung eines Pyrazinon-Vorläufers, gefolgt von der Einführung einer Propylgruppe. Eine gängige Methode beinhaltet:
Chlorierung: Ausgehend von einer Pyrazinonverbindung wird die Chlorierung unter Verwendung von Reagenzien wie Thionylchlorid (SOCl₂) oder Phosphorpentachlorid (PCl₅) unter kontrollierten Bedingungen durchgeführt, um Chloratome an den gewünschten Positionen einzuführen.
Alkylierung: Der chlorierte Zwischenprodukt wird dann mit einem Propylhalogenid (z. B. Propylbromid) in Gegenwart einer Base wie Kaliumcarbonat (K₂CO₃) alkyliert, um die Propylgruppe einzuführen.
Industrielle Produktionsmethoden: Die industrielle Produktion von 3,5-Dichlor-1-propylpyrazin-2(1H)-on kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Der Prozess würde hinsichtlich Ausbeute, Reinheit und Wirtschaftlichkeit optimiert werden, wobei häufig kontinuierliche Strömungsreaktoren und automatisierte Systeme eingesetzt werden, um eine gleichmäßige Produktion zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen:
Oxidation: 3,5-Dichlor-1-propylpyrazin-2(1H)-on kann Oxidationsreaktionen eingehen, typischerweise unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid (H₂O₂) oder Kaliumpermanganat (KMnO₄), was zur Bildung entsprechender Oxide führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) durchgeführt werden, was zur Bildung reduzierter Derivate führt.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen die Chloratome durch andere Nukleophile wie Amine oder Thiole ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: H₂O₂, KMnO₄, saure oder basische Bedingungen.
Reduktion: NaBH₄, LiAlH₄, typischerweise in wasserfreien Lösungsmitteln.
Substitution: Amine, Thiole, in Gegenwart einer Base oder eines Katalysators.
Hauptprodukte:
Oxidation: Oxidierte Derivate des Pyrazinonkerns.
Reduktion: Reduzierte Pyrazinon-Derivate.
Substitution: Substituierte Pyrazinonverbindungen mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
Chemie: 3,5-Dichlor-1-propylpyrazin-2(1H)-on wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet. Seine Reaktivität macht es zu einem wertvollen Baustein in der organischen Synthese.
Biologie: In der biologischen Forschung kann diese Verbindung verwendet werden, um Enzymwechselwirkungen und Stoffwechselwege zu untersuchen, da sie strukturelle Ähnlichkeit zu natürlich vorkommenden Pyrazinonen aufweist.
Medizin: Mögliche Anwendungen in der pharmazeutischen Chemie umfassen die Entwicklung neuer Arzneimittel. Die Struktur der Verbindung ermöglicht Modifikationen, die zur Entdeckung neuer Medikamente mit therapeutischen Wirkungen führen können.
Industrie: In industriellen Anwendungen kann 3,5-Dichlor-1-propylpyrazin-2(1H)-on bei der Herstellung von Agrochemikalien, Farbstoffen und anderen Spezialchemikalien verwendet werden.
5. Wirkmechanismus
Der Wirkmechanismus von 3,5-Dichlor-1-propylpyrazin-2(1H)-on hängt von seiner spezifischen Anwendung ab. In der pharmazeutischen Chemie kann es mit biologischen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die Chloratome und die Propylgruppe können die Bindungsaffinität und -spezifität der Verbindung beeinflussen, was zu verschiedenen biologischen Wirkungen führt.
Wirkmechanismus
The mechanism of action of 3,5-Dichloro-1-propylpyrazin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chlorine atoms and propyl group can influence the compound’s binding affinity and specificity, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
3,5-Dichlorpyrazin-2(1H)-on: Fehlt die Propylgruppe, was zu unterschiedlicher Reaktivität und Anwendung führt.
1-Propylpyrazin-2(1H)-on:
3,5-Dichlor-1-methylpyrazin-2(1H)-on: Ähnliche Struktur, jedoch mit einer Methylgruppe anstelle einer Propylgruppe, was zu Variationen in der Reaktivität und Anwendung führt.
Einzigartigkeit: 3,5-Dichlor-1-propylpyrazin-2(1H)-on ist einzigartig durch die Kombination von Chloratomen und einer Propylgruppe, die spezifische chemische Eigenschaften und Reaktivität verleiht. Dies macht es zu einer vielseitigen Verbindung für verschiedene Anwendungen in Forschung und Industrie.
Eigenschaften
Molekularformel |
C7H8Cl2N2O |
|---|---|
Molekulargewicht |
207.05 g/mol |
IUPAC-Name |
3,5-dichloro-1-propylpyrazin-2-one |
InChI |
InChI=1S/C7H8Cl2N2O/c1-2-3-11-4-5(8)10-6(9)7(11)12/h4H,2-3H2,1H3 |
InChI-Schlüssel |
HRAFLPIJOCDPTI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C=C(N=C(C1=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylate](/img/structure/B11895220.png)
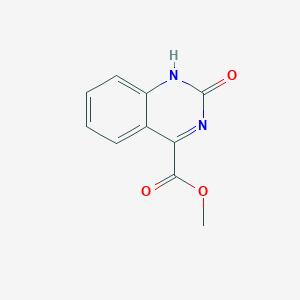

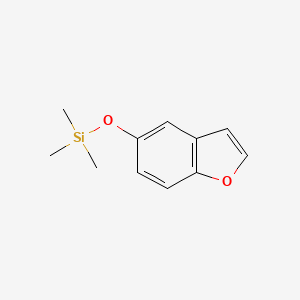

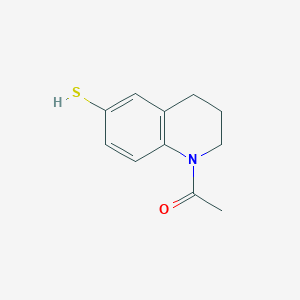

![5,8,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2,4,6,10-pentaene-4-carboxylic acid](/img/structure/B11895294.png)



